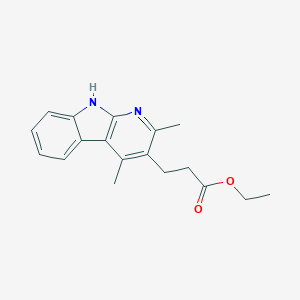

![molecular formula C87H63N6PS B14116507 sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)

sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Levothyroxine sodium is a synthetic form of the thyroid hormone thyroxine (T4). It is primarily used to treat thyroid hormone deficiency (hypothyroidism) and certain types of thyroid tumors . Levothyroxine sodium is a sodium salt of L-3,3’,5,5’-tetraiodothyronine and is available in various brand names such as Synthroid, Levoxyl, and Euthyrox .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levothyroxine sodium can be synthesized through several methods. One common method involves the iodination of 3,5-diiodothyronine to obtain crude levothyroxine, which is then converted to its disodium salt and subsequently acidified to yield pure levothyroxine . Another method involves the coupling of 3,5-diiodo L-tyrosine copper complex with bis(p-anisyl)iodonium iodide .

Industrial Production Methods

Industrial production of levothyroxine sodium typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, with stringent quality control measures to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Levothyroxine sodium undergoes various chemical reactions, including:

Oxidation: Levothyroxine can be oxidized to form different by-products.

Reduction: Reduction reactions can convert levothyroxine to its active form, triiodothyronine (T3).

Substitution: Halogen substitution reactions are common in the synthesis of levothyroxine.

Common Reagents and Conditions

Iodination: Iodine and iodinating agents are used for the iodination of precursor compounds.

Reduction: Reducing agents such as sodium borohydride can be used to convert levothyroxine to triiodothyronine.

Acidification: Acidic conditions are used to convert disodium salts to the pure form of levothyroxine.

Major Products Formed

The major products formed from these reactions include levothyroxine, triiodothyronine, and various iodinated by-products .

Scientific Research Applications

Levothyroxine sodium has a wide range of scientific research applications:

Mechanism of Action

Levothyroxine sodium acts as a replacement for the endogenous thyroid hormone thyroxine (T4). It is converted to its active form, triiodothyronine (T3), in peripheral tissues by deiodinases. T3 then binds to thyroid hormone receptors in the cell nucleus, regulating gene expression and influencing various physiological processes such as metabolism, growth, and development .

Comparison with Similar Compounds

Similar Compounds

Liothyronine (T3): A synthetic form of triiodothyronine, used for similar therapeutic purposes.

Desiccated Thyroid: A natural product derived from animal thyroid glands, containing both T4 and T3.

Thyrolar: A combination of synthetic levothyroxine (T4) and liothyronine (T3).

Uniqueness

Levothyroxine sodium is unique due to its stability, ease of administration, and well-established dosing guidelines. It is the preferred treatment for hypothyroidism due to its predictable pharmacokinetics and ability to maintain stable thyroid hormone levels .

Properties

Molecular Formula |

C87H63N6PS |

|---|---|

Molecular Weight |

1255.5 g/mol |

IUPAC Name |

12,18,30,36,50,56-hexamethyl-22,40,60-tris(4-methylphenyl)-5-sulfanylidene-8,22,26,40,46,60-hexaza-5λ5-phosphaoctadecacyclo[44.14.2.17,23.113,17.131,35.141,45.151,55.03,8.04,62.05,44.06,25.09,14.016,21.026,43.027,32.034,39.047,52.054,59]heptahexaconta-1(61),2,4(62),6,9,11,13(67),14,16(21),17,19,23(66),24,27,29,31(65),32,34(39),35,37,41,43,45(64),47,49,51(63),52,54(59),55,57-triacontaene |

InChI |

InChI=1S/C87H63N6PS/c1-46-10-22-55(23-11-46)88-58-34-79-85-82(37-58)92-77-32-20-53(8)65-41-62-50(5)17-29-74(68(62)44-71(65)77)89(56-24-12-47(2)13-25-56)59-35-80(92)86-84(39-59)93-78-33-21-54(9)66-42-63-51(6)18-30-75(69(63)45-72(66)78)90(57-26-14-48(3)15-27-57)60-36-81(93)87(94(85,86)95)83(38-60)91(79)76-31-19-52(7)64-40-61-49(4)16-28-73(88)67(61)43-70(64)76/h10-45H,1-9H3 |

InChI Key |

WQBFAXMQSROWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C5C(=CC=C(C5=CC4=C(C=C3)C)C)N6C7=CC8=CC9=C7P1(=S)C3=C6C=C2C=C3N2C3=CC=C(C4=CC5=C(C=CC(=C5C=C34)N(C3=CC2=C1C(=C3)N9C1=CC=C(C2=CC3=C(C=CC(=C3C=C12)N8C1=CC=C(C=C1)C)C)C)C1=CC=C(C=C1)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)

![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)